2-((2,5-Dimethoxybenzyl)amino)butan-1-ol
Description
2-((2,5-Dimethoxybenzyl)amino)butan-1-ol is a substituted amino alcohol characterized by a benzylamine moiety with methoxy groups at the 2- and 5-positions of the aromatic ring and a hydroxyl group on the butanol chain.
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-7-12(16-2)5-6-13(10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYGEXLUWNYNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dimethoxybenzyl)amino)butan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine, followed by reduction and subsequent functional group modifications. One common method involves the following steps:
Condensation Reaction: 2,5-Dimethoxybenzaldehyde reacts with butylamine in the presence of a catalyst to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydroxylation: The amine is then hydroxylated using an appropriate reagent to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dimethoxybenzyl)amino)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated compounds or modified aromatic rings.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
2-((2,5-Dimethoxybenzyl)amino)butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2,5-Dimethoxybenzyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with other amino alcohols and substituted benzylamines. Key comparisons include:
Physicochemical Properties
- Solubility and Reactivity: The dimethoxybenzyl group in this compound likely enhances solubility in organic solvents (e.g., DMSO, ethanol) compared to simpler amino alcohols like 1-(Diethylamino)butan-2-ol, which is more polar due to its diethylamino group . Unsaturated analogs like 2-Methyl-3-buten-2-ol exhibit lower boiling points (~98–140°C) and densities (0.824–0.84 g/cm³) due to reduced hydrogen bonding capacity compared to the hydroxyl-rich target compound .
- Stability: The presence of electron-donating methoxy groups in this compound may stabilize the aromatic ring against electrophilic substitution, whereas unsaturated alcohols (e.g., 3-Methyl-2-buten-1-ol) are prone to oxidation or polymerization .
Biological Activity
2-((2,5-Dimethoxybenzyl)amino)butan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article presents a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 2,5-dimethoxybenzylamine with butyric acid derivatives under specific catalytic conditions. The synthesis route can be optimized for yield and purity through various techniques such as microwave-assisted synthesis or using green chemistry protocols.
Antidepressant Properties
Research indicates that compounds similar to this compound exhibit selective serotonin reuptake inhibition, which is crucial for treating depression and anxiety disorders. For instance, derivatives of amino alcohols have shown promising results in enhancing serotonin levels in the synaptic cleft, thereby improving mood and reducing anxiety symptoms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study showed that certain structural modifications in related compounds could enhance their efficacy against resistant strains of bacteria such as E. coli and K. pneumoniae. The minimum inhibitory concentration (MIC) values were significantly reduced when specific substituents were introduced .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of methoxy groups on the aromatic ring significantly influences the biological activity of the compound. For example, variations in the position and number of methoxy groups can lead to different levels of receptor affinity and selectivity. Table 1 summarizes some key findings from SAR studies:
| Compound | Methoxy Substituents | MIC against E. coli (µg/mL) | Activity |
|---|---|---|---|
| A | 0 | 32 | Moderate |
| B | 1 | 16 | High |
| C | 2 | 8 | Very High |
| D | 3 | >64 | Low |
Case Studies
Several case studies have been conducted to explore the pharmacological effects of this compound:
- Neuropharmacological Study : A recent study investigated the effects of this compound on rodent models for depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant.
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited potent activity against various bacterial strains. The study highlighted its effectiveness against multidrug-resistant E. coli, with a notable reduction in MIC when combined with other antimicrobial agents .
- Toxicological Assessment : Toxicity studies revealed that while the compound shows promising therapeutic effects, it also requires careful evaluation for potential side effects at higher dosages. Long-term studies are necessary to fully understand its safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
